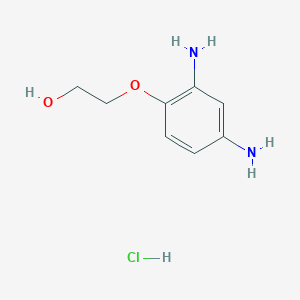

2,4-DiaminophenoxyethanolHcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de 2,4-diamino-phénoxyéthanol est un composé d'amine aromatique principalement utilisé dans la formulation de colorants capillaires permanents, de couleurs et de teintures. Il se présente sous la forme d'une poudre gris clair à rose clair et est connu pour son rôle de coupleur dans les systèmes de coloration capillaire oxydative .

Méthodes De Préparation

La synthèse du chlorhydrate de 2,4-diamino-phénoxyéthanol implique généralement les étapes suivantes :

Réaction de condensation : Le 2,4-dinitrochlorobenzène est condensé avec du glycol en conditions alcalines.

Hydrogénation : Le produit résultant est ensuite hydrogéné.

Salification : Enfin, le produit hydrogéné est mis en réaction avec de l'acide chlorhydrique pour former du chlorhydrate de 2,4-diamino-phénoxyéthanol.

Les méthodes de production industrielles se concentrent sur le recyclage et la réutilisation des matériaux afin de minimiser les déchets et d'assurer une production propre. Le processus comprend la condensation, la réduction par hydrogénation et la formation de sel et la précipitation .

Analyse Des Réactions Chimiques

Le chlorhydrate de 2,4-diamino-phénoxyéthanol subit diverses réactions chimiques, notamment :

Réduction : Le composé peut être réduit pendant son processus de synthèse.

Substitution : Il peut participer à des réactions de substitution, en particulier lors de sa synthèse initiale à partir du 2,4-dinitrochlorobenzène.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et l'acide chlorhydrique pour la salification. Les principaux produits formés à partir de ces réactions sont les intermédiaires de colorants capillaires souhaités et les produits de coloration finals .

Applications de recherche scientifique

Le chlorhydrate de 2,4-diamino-phénoxyéthanol a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif et catalyseur en synthèse organique.

Biologie : Le composé est utilisé en recherche biologique pour le marquage biologique et l'analyse.

Médecine : Il sert d'intermédiaire dans la synthèse de divers produits pharmaceutiques.

Industrie : Le composé est largement utilisé dans la production de colorants, de revêtements et de polymères.

Mécanisme d'action

Dans les formulations de colorants capillaires, le chlorhydrate de 2,4-diamino-phénoxyéthanol agit comme un coupleur. Lorsqu'il est mélangé à des intermédiaires primaires et à un agent oxydant comme le peroxyde d'hydrogène, il subit une réaction chimique contrôlée qui produit la couleur capillaire souhaitée à l'intérieur de la fibre capillaire . Ce processus implique la diffusion de molécules dans le cortex capillaire, conduisant à des changements de couleur durables .

Applications De Recherche Scientifique

2,4-Diaminophenoxyethanol hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent and catalyst in organic synthesis.

Biology: The compound is utilized in biological research for biomarking and analysis.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.

Industry: The compound is widely used in the production of dyes, coatings, and polymers.

Mécanisme D'action

In hair dye formulations, 2,4-Diaminophenoxyethanol hydrochloride acts as a coupler. When mixed with primary intermediates and an oxidizing agent like hydrogen peroxide, it undergoes a controlled chemical reaction that produces the desired hair color inside the hair fiber . This process involves the diffusion of molecules into the hair cortex, leading to long-lasting color changes .

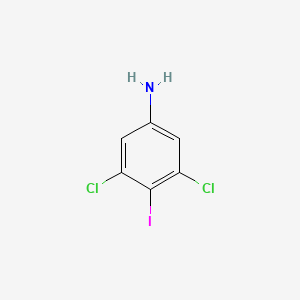

Comparaison Avec Des Composés Similaires

Le chlorhydrate de 2,4-diamino-phénoxyéthanol est souvent comparé à d'autres composés similaires utilisés dans les formulations de colorants capillaires, tels que :

Sulfate de 2,4-diamino-phénoxyéthanol : Fonction similaire, mais diffère par sa forme de sel de sulfate.

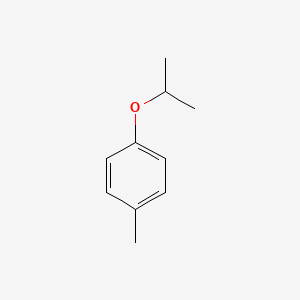

2,4-Diamino-1-méthoxybenzène : Une autre amine aromatique utilisée dans les colorants capillaires.

2,4-Diamino-1-éthoxybenzène : Structure similaire et utilisé pour des applications similaires.

Le caractère unique du chlorhydrate de 2,4-diamino-phénoxyéthanol réside dans sa structure chimique spécifique, qui permet un couplage efficace dans les systèmes de coloration capillaire oxydative, ce qui donne des couleurs capillaires stables et vibrantes .

Propriétés

Numéro CAS |

847455-21-4 |

|---|---|

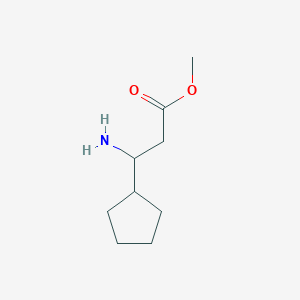

Formule moléculaire |

C8H13ClN2O2 |

Poids moléculaire |

204.65 g/mol |

Nom IUPAC |

2-(2,4-diaminophenoxy)ethanol;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H |

Clé InChI |

PBVFDMZFBPZIMC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1N)N)OCCO.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)

![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727985.png)

![5-{[(6-Methylpyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727990.png)